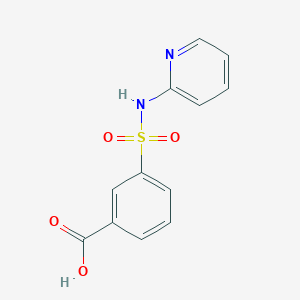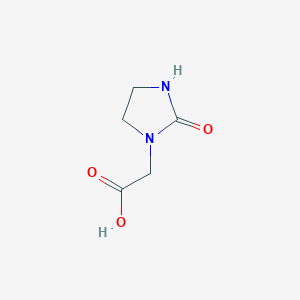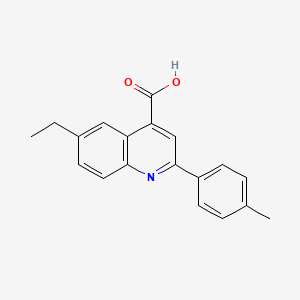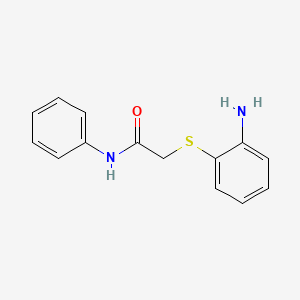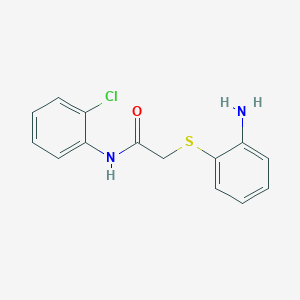
1H-Pyrazole-4-acetic acid, 1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Pyrazole-4-acetic acid, 1,3-diphenyl-” is a chemical compound with the molecular formula C17H14N2O2 . It is also known by other names such as “2-(1,3-diphenylpyrazol-4-yl)acetic acid” and "2-(1,3-diphenyl-1H-pyrazol-4-yl)acetic acid" .
Synthesis Analysis
The synthesis of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- and its derivatives has been a subject of interest in various studies . For instance, one study reported the synthesis of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives for selective COX-2 inhibition with potent anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- includes a pyrazole ring attached to two phenyl groups and an acetic acid group . The InChI code for this compound is "InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21)" .
Chemical Reactions Analysis
While specific chemical reactions involving 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- are not detailed in the search results, it’s worth noting that pyrazole derivatives have been involved in various chemical reactions. For example, one study reported the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with ethyl cyanoacetate and thiourea to give the pyrimidinethione derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- include a molecular weight of 278.30 g/mol, a XLogP3-AA value of 3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 278.105527694 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of Novel Nitriles
Field
Application
The compound is used in the synthesis of novel nitriles, which are valuable precursors for the synthesis of various medicinally important compounds .
Method
The method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .
Results
The method is metal-free, cost-effective, and atom-efficient with an excellent yield (98–99%). This process serves as a robust and scalable tool for the synthesis of valuable and versatile precursor (nitriles) .
Synthesis of 1,3,5-Trisubstituted-1H-Pyrazoles
Field
Application
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles .
Method
The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Results
The reaction has simple operation, metal-free catalysis, acid or base free catalysis. As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .
Development of Commercial Fungicides
Field
Application
The compound is used in the development of commercial fungicides .
Method
The specific method of application is not mentioned in the source .
Results
A number of excellent commercial fungicides with this group were successfully developed .
Antibacterial Activity
Field
Application
Pyrazole derivatives, including 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-, have been found to have antimicrobial effects .
Results
Pyrazole derivatives have been used in certain antidepressants, antihypertensive drug molecules, anti-arrhythmic, and also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .
Suzuki-Miyaura Cross-Couplings and Asymmetric Hydrogenation
Application
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is used as a reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation .
Results
This compound is also used as a reagent for preparing VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA carb .
Synthesis of Agrochemicals, Active Pharmaceutical Ingredients, Dyes, Synthetic Rubbers, Herbicides, and Polymers
Field
Application
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is used in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Safety And Hazards
While specific safety and hazard information for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For related compounds, hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
Propiedades
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGHLXNGWRSAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368230 |
Source


|
| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834317 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
CAS RN |
40278-34-0 |
Source


|
| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

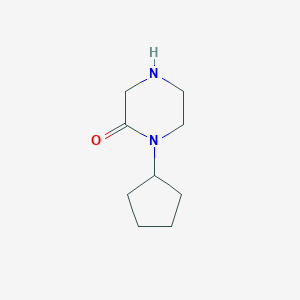
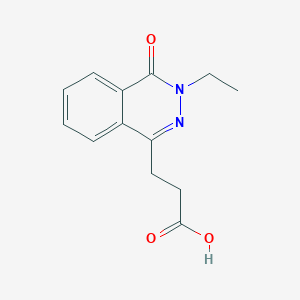
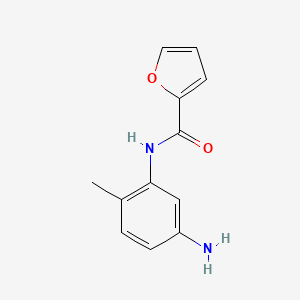

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)
![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)
